Comparative Physicochemical Properties: Aminomethyl vs. Aminoethyl Analog
The target compound (aminomethyl) and its closest analog, 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (aminoethyl), differ by one methylene unit in the amino-alkyl linker attached to the oxadiazole ring. This change results in a measurable difference in two key drug-likeness parameters relevant to procurement for drug discovery programs: calculated partition coefficient (XLogP3) and topological polar surface area (TPSA) [1]. The aminomethyl variant possesses a marginally lower lipophilicity and a slightly smaller polar surface area, which translates into a higher predicted fraction absorbed (FA) in human oral absorption models. Procurement decisions for fragment-based or lead-optimization programs must consider these distinct physicochemical profiles, as they directly influence solubility, permeability, and metabolic stability trends.
| Evidence Dimension | Physicochemical Properties (Predicted) – Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3: -0.5; TPSA: 85.2 Ų |
| Comparator Or Baseline | 4-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2097975-70-5): XLogP3: -0.2; TPSA: 85.2 Ų (note: TPSA is equivalent for both, but XLogP3 differs) |
| Quantified Difference | Δ XLogP3 = -0.3 (target is more hydrophilic). This is a class-relevant shift that can affect logD and passive permeability. |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm and standard TPSA calculation method based on 2D topology. |
Why This Matters
A difference of 0.3 log units in predicted lipophilicity is significant at the lead optimization stage, as it can shift a compound's position in the 'Golden Triangle' of drug-likeness, influencing oral absorption and attrition risk.
- [1] PubChem Compound Summaries: CID 121199912 (aminomethyl) and CID 4775651 (aminoethyl). Computed Properties section. View Source
